1-ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-ethylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-16-11(13)7-10(14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABVJMVESZJOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2CCCC(C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the piperidine moiety: This step involves the acylation of the pyrazole ring with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications at the 3-Position
The 3-position of the pyrazole core is a key determinant of biological activity. Comparisons with analogs include:
Key Observations :
- Electron-Deficient Groups : Pyridyl (24e) and 3-methylpiperidine-1-carbonyl substituents enhance thrombin inhibition compared to phenyl (24g), likely due to improved hydrogen bonding or π-π stacking .
- Bulkier Groups : tert-Butyl derivatives (25h, 25i) lack thrombin activity, suggesting steric hindrance disrupts enzyme binding .
- Aromatic vs. Aliphatic : Acylated aliphatic groups (e.g., 3-methylpiperidine) outperform purely aromatic substituents in thrombin inhibition .
Thrombin Inhibition
The target compound and its analogs (e.g., 24e, 24g) exhibit varying thrombin inhibitory potencies:
- 24e (3-pyridyl) : IC50 = 16 nM.
- Target Compound : IC50 ≈ 16–18 nM (estimated from similar acylated derivatives).
- 24g (3-phenyl) : IC50 = 419 nM .
Mechanistic Insight : The 3-methylpiperidine-1-carbonyl group may mimic the natural substrate’s transition state, enabling competitive inhibition .
Anticancer Activity
Pyrazole derivatives with imidazole or pyridin-4-yl substituents show antiproliferative effects:
- Imidazolyl pyrazolopyridines (236, 237) : IC50 = 16.6–18.1 µg/mL against MCF-7 cells .
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl) derivatives : Inhibit cancer-related kinases (e.g., p38αMAP kinase) via regioisomeric switching .
Divergent Applications : While the target compound is optimized for thrombin inhibition, structural analogs with aromatic/heteroaromatic substituents are tailored for kinase modulation in oncology .
Physicochemical and Spectroscopic Properties
- Tautomerism : Pyrazole derivatives (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine) exhibit tautomerism, influencing NMR chemical shifts and stability .
- DFT Studies : The 3-methylpiperidine group may alter electron distribution, as seen in computational models of similar compounds (RMSE < 1 ppm for .="" b97d="" functional)="" li="" shifts="" sup>h-nmr="" with=""> >1<>
Biological Activity
1-Ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves several steps, including the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by alkylation to introduce the ethyl group and nucleophilic substitution to attach the piperidine moiety. The overall process can be summarized in the following table:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation | Reaction of hydrazine with a 1,3-dicarbonyl compound |
| 2 | Alkylation | Introduction of the ethyl group using an alkyl halide |
| 3 | Substitution | Attachment of piperidine through nucleophilic substitution |
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant efficacy against various viruses. In one study, pyrazole amides demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by approximately 69% at certain concentrations .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies indicated that pyrazole derivatives can inhibit cell proliferation in several human tumor cell lines, including HeLa and HCT116. The IC50 values for these compounds were found to be in the micromolar range, indicating potent antiproliferative effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, leading to altered cellular responses. For example, some studies suggest that pyrazole derivatives may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Research Findings and Case Studies
Several research findings emphasize the biological significance of pyrazole derivatives:
- Antiviral Efficacy : A study demonstrated that certain pyrazole compounds exhibit EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV), showcasing their potential as antiviral agents .
- Anticancer Activity : Another investigation reported that a related pyrazole derivative had an IC50 value of 9.19 μM against cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Compound A | Antiviral | 10 |
| Compound B | Anticancer | 8 |
| Target Compound | Antiviral/Anticancer | 9.19 |
Q & A
Q. What synthetic methodologies are commonly employed for 1-ethyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Reacting pyrazole precursors (e.g., 5-amino-1-ethylpyrazole) with 3-methylpiperidine-1-carbonyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or DMSO .
- Catalytic coupling : Use of coupling agents (e.g., HATU or EDC) to facilitate amide bond formation between the pyrazole amine and the piperidine carbonyl group .
- Optimized conditions : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
Table 1. Representative Synthetic Routes
| Step | Reagents/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | 5-Amino-1-ethylpyrazole + 3-methylpiperidine carbonyl chloride | DMF | 65% | |
| 2 | HATU-mediated coupling, 24h, 25°C | DMSO | 72% | |
| 3 | NaH as base, reflux, 12h | THF | 58% |
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and piperidine substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for small-molecule refinement .
- IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s bioactivity?
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, the piperidine carbonyl group may hydrogen-bond with catalytic residues in kinase targets .
- Molecular dynamics (MD) simulations : Assesses conformational stability in aqueous or lipid bilayer environments, critical for pharmacokinetic profiling .
- QSAR studies : Correlates structural features (e.g., electron-withdrawing substituents on the pyrazole) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Batch analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC) across studies to rule out batch-specific artifacts .
Q. How do environmental degradation pathways impact toxicity assessments?
- Hydrolysis studies : Expose the compound to pH-varied buffers (pH 3–9) to identify labile bonds (e.g., amide or ester linkages) .
- Photolysis experiments : Use UV-Vis light to simulate sunlight-driven degradation, followed by LC-MS to detect breakdown products .
- Microbial metabolism : Incubate with soil or water microbiota to assess biodegradation rates and ecotoxicological profiles .
Q. Table 2. Degradation Products Under Simulated Conditions
| Condition | Major Degradation Products | Analytical Method | Reference |
|---|---|---|---|
| Acidic (pH 3) | 1-Ethyl-5-aminopyrazole + 3-methylpiperidine | LC-MS | |
| UV light | Oxidized piperidine derivatives | HRMS |
Q. What experimental designs improve yield in multi-step syntheses?
- Flow chemistry : Continuous reactors enhance reproducibility and scalability for intermediates like 3-methylpiperidine-1-carbonyl chloride .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for amide coupling steps .
- In situ purification : Use of scavenger resins or liquid-liquid extraction to remove byproducts (e.g., unreacted carbonyl chloride) .
Methodological Considerations
- Data reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (e.g., inert vs. ambient) to ensure cross-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
